molecular formula C12H11N5O4 B2855859 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 442870-89-5

4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B2855859
CAS No.: 442870-89-5
M. Wt: 289.251
InChI Key: JMBYYLWFPCBVGT-UHFFFAOYSA-N
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Description

4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS: 899738-01-3) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group. This dual-oxadiazole architecture confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Notably, its synthesis involves the reaction of 1,2,5-oxadiazole-3,4-diamine with appropriate diketones or electrophiles, as seen in analogous compounds .

Properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c1-18-7-4-3-6(5-8(7)19-2)12-14-11(17-20-12)9-10(13)16-21-15-9/h3-5H,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYYLWFPCBVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=NON=C3N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C12H11N5O4C_{12}H_{11}N_{5}O_{4} with a molecular weight of approximately 289.25 g/mol. The structure features two oxadiazole rings and a dimethoxyphenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Compounds containing oxadiazole moieties have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many oxadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain compounds have been linked to reduced inflammation through various biochemical pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have been evaluated for their effectiveness against various cancer cell lines.

Case Studies

  • In vitro Studies : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example:
    • A study reported that a similar compound exhibited IC50 values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells .
    • Another derivative demonstrated significant growth inhibition in SNB-75 (CNS cancer) with a growth percentage (GP) of 95.70% .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival:
    • Inhibition of EGFR (Epidermal Growth Factor Receptor) has been noted with IC50 values as low as 0.24 µM for some derivatives .
    • Compounds also showed potential in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structural features:

  • The presence of electron-donating groups like methoxy enhances the cytotoxicity against cancer cells.
  • Substituents at specific positions on the oxadiazole ring can significantly influence the compound's potency and selectivity .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound APC-30.67EGFR Inhibition
Compound BHCT-1160.80HDAC Inhibition
Compound CSNB-7595.70% GPApoptosis Induction
Compound DMDA-MB-4356.82Unknown

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine showed potent cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation signals .

Antimicrobial Properties

Another area of application is in antimicrobial research. The compound has been tested against several bacterial strains and fungi. Results revealed that it possesses broad-spectrum antimicrobial activity, making it a potential candidate for developing new antibiotics .

Organic Electronics

In material science, This compound has been explored for its use in organic electronic devices. Its ability to act as a charge transport material has been highlighted in studies focusing on organic light-emitting diodes (OLEDs) and organic solar cells. The compound's favorable charge mobility enhances device performance significantly .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, This compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains. This suggests its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
  • Structure : Replaces the 3,4-dimethoxyphenyl group with a 4-fluorophenyl moiety.
  • Properties : Fluorine’s electronegativity enhances polarity and metabolic stability. Molecular weight (247.19 g/mol) is comparable to the dimethoxy analog .
  • Applications: Potential use in medicinal chemistry for improved bioavailability.
4-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
  • Structure : Substituted with a pyridine ring instead of an aromatic phenyl group.
  • Toxicity : Linked to hepatotoxicity and drug-induced liver injury in silico studies, suggesting cautious use in drug design .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
  • Structure : Chloromethyl group introduces reactivity for further functionalization.
  • Synthetic Utility : Acts as an intermediate for derivatization (e.g., nucleophilic substitution). CAS 329212-59-1; molecular weight 201.57 g/mol .

Core Modifications: Multi-Oxadiazole Systems

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
  • Structure : Contains three fused oxadiazole rings.
  • Properties : Enhanced thermal stability due to π-conjugation, relevant for high-energy materials (e.g., explosives or propellants) .
  • Crystallography : Single-crystal X-ray studies confirm planar geometry (R factor = 0.031) .

Physicochemical Properties

  • Molecular Weight : Ranges from 201.57 g/mol (chloromethyl analog) to 247.19 g/mol (fluoro/dimethoxy derivatives) .
  • Lipophilicity : Methoxy groups (dimethoxy analog) increase lipophilicity (higher logP), while fluorine or pyridine enhances polarity.
  • Synthetic Accessibility: Derivatives with chloromethyl or pyrrole groups are synthesized via Paal–Knorr reactions or nucleophilic substitutions .

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